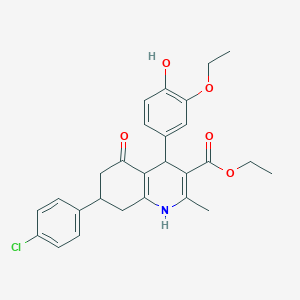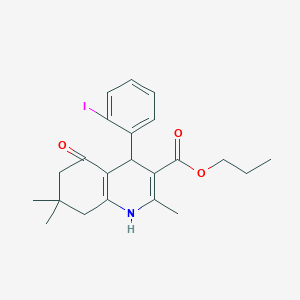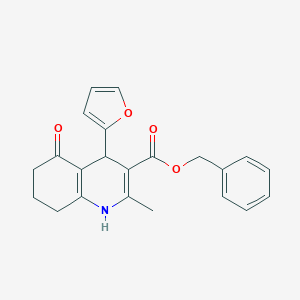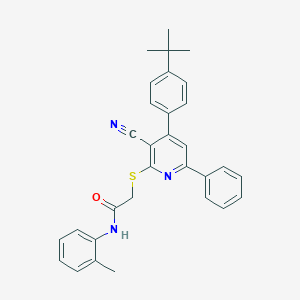
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyridine ring, introduction of the cyano group, and subsequent functionalization to introduce the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with cyano, sulfanyl, and acetamide functional groups. Examples include:
- 2-((4-(4-(tert-Butyl)phenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide analogs with different substituents on the aromatic rings.
- Pyridine derivatives with similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical and biological properties.
Properties
CAS No. |
332127-83-0 |
|---|---|
Molecular Formula |
C31H29N3OS |
Molecular Weight |
491.6g/mol |
IUPAC Name |
2-[4-(4-tert-butylphenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C31H29N3OS/c1-21-10-8-9-13-27(21)33-29(35)20-36-30-26(19-32)25(18-28(34-30)23-11-6-5-7-12-23)22-14-16-24(17-15-22)31(2,3)4/h5-18H,20H2,1-4H3,(H,33,35) |
InChI Key |
RMNRFRUZHMILRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B409133.png)
![ethyl 4-{[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B409135.png)
![ethyl 4-{[4-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B409137.png)
![6-chloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B409138.png)
![6-Methoxy-3-[2-(3-trifluoromethyl-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B409139.png)
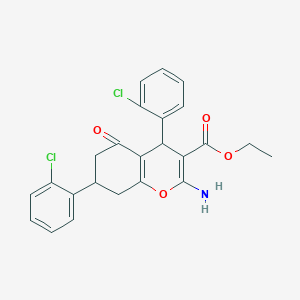
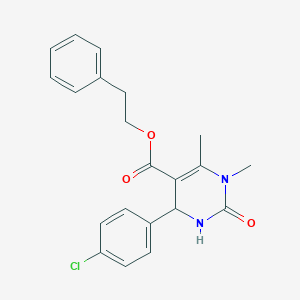
![6-bromo-3-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B409146.png)
